

A Comparative Guide to the Bioequivalence Assessment of Two Ornidazole Tablet Formulations

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For researchers, scientists, and drug development professionals, establishing the bioequivalence of a generic drug to a reference product is a critical step in the regulatory approval process. This guide provides a comprehensive comparison of two different ornidazole tablet formulations, supported by experimental data and detailed methodologies, to illustrate the key aspects of a bioequivalence assessment. Ornidazole is an antimicrobial agent used to treat various infections.[1]

Experimental Data: Pharmacokinetic Parameters

The bioequivalence of two drug formulations is determined by comparing their pharmacokinetic parameters, which describe the rate and extent of drug absorption into the body. The key parameters are:

- Cmax: The maximum plasma concentration of the drug.
- Tmax: The time at which Cmax is reached.
- AUC (Area Under the Curve): The total amount of drug absorbed into the bloodstream over time.

Below are summary tables from different bioequivalence studies on ornidazole tablets. These studies typically involve a single-dose, randomized, two-period crossover design in healthy human volunteers.[2][3]



Table 1: Pharmacokinetic Parameters of Two Ornidazole Formulations (Study A)[4]

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
|--------------------|------------------------------|--------------------------------------|
| Cmax (µg/mL) | 17.55 ± 2.68 | 17.75 ± 3.49 |
| Tmax (h) | 1.69 ± 0.84 | 1.64 ± 0.90 |
| AUC0-72h (μg·h/mL) | 388.86 ± 64.50 | 377.13 ± 63.83 |
| AUC0-∞ (μg·h/mL) | 408.15 ± 72.43 | 394.37 ± 70.85 |
| t1/2 (h) | 15.90 ± 1.88 | 15.55 ± 2.53 |

Table 2: Pharmacokinetic Parameters of Two Ornidazole Formulations (Study B)[5]

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
|------------------|---------------------------------|---|----------------------------|
| Cmax (µg/mL) | 10.68 ± 0.97 | 10.86 ± 1.24 | 93.51 - 103.90% |
| AUC0-t (μg·h/mL) | 101.95 ± 13.00 | 112.27 ± 19.23 | 84.90 - 98.63% |
| AUC0-∞ (μg·h/mL) | 151.61 ± 35.58 | 165.69 ± 23.85 | 83.54 - 102.82% |
| Tmax (h) | 2.33 ± 0.47 | 2.37 ± 0.35 | N/A |
| t1/2 (h) | 14.94 ± 3.64 | 14.96 ± 4.59 | N/A |

Table 3: Bioequivalence Assessment of Two Ornidazole Formulations Under Fasting and Fed Conditions (Study C)[6]



| Condition | Parameter | Geometric Mean Ratio (GMR) | 90% Confidence Interval |
|-----------|-----------|-------------------------------|----------------------------|
| Fasting | Cmax | 99.88% | 90.63 - 110.08% |
| AUC0-t | 100.97% | 99.12 - 102.85% | |
| AUC0-∞ | 101.12% | 99.17 - 103.11% | _ |
| Fed | Cmax | 101.90% | 99.63 - 104.22% |
| AUC0-t | 103.00% | 100.94 - 105.11% | |
| AUC0-∞ | 102.99% | 100.87 - 105.16% | _ |

For two products to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[7][8]

Experimental Protocols

A typical bioequivalence study for ornidazole tablets follows a standardized protocol to ensure the reliability and validity of the results.

Study Design

The most common study design is a randomized, single-dose, two-period, two-sequence, crossover study.[2][3] This design minimizes individual subject variation. The study can be conducted under fasting or fed conditions to assess the effect of food on drug absorption.[7] A washout period of at least seven days, which is more than five elimination half-lives of ornidazole, separates the two treatment periods to ensure that the drug from the first period is completely eliminated before the second period begins.[5][9]

Subject Selection

Healthy adult human volunteers, typically between 18 and 45 years of age, are recruited for these studies.[4][9] Subjects undergo a thorough medical screening to ensure they meet the inclusion criteria and have no contraindications to the drug.



Drug Administration and Blood Sampling

A single oral dose of the test or reference ornidazole tablet is administered to the subjects.[4] Blood samples are collected at predetermined time points before and after drug administration, typically over a 72-hour period.[4][7] Plasma is separated from the blood samples and stored frozen until analysis.[2]

Analytical Method

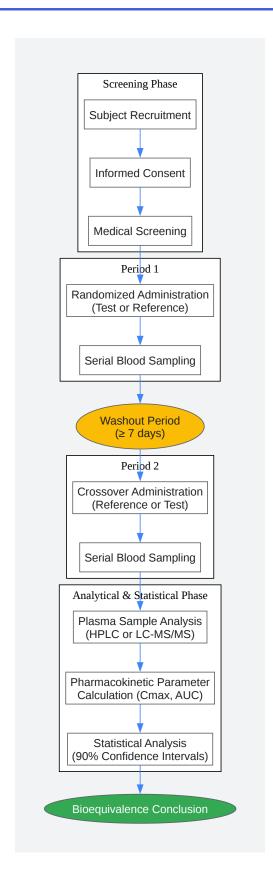
The concentration of ornidazole in the plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][7] These methods are highly sensitive and specific for quantifying ornidazole in biological matrices.

The analytical method validation includes establishing linearity, precision, accuracy, and stability of the analyte during sample processing and storage.[10] For instance, one HPLC method for ornidazole quantification used a C18 column with a mobile phase of disodium hydrogen phosphate and acetonitrile, and UV detection at 313 nm.[5] Another study utilized an LC-MS/MS method with protein precipitation for sample preparation and multiple reaction monitoring for detection.[7]

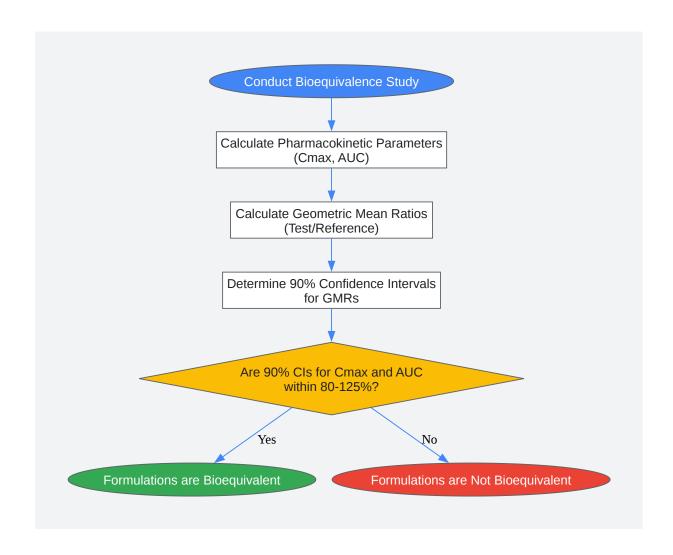
Visualizing the Process Experimental Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for ornidazole tablets.









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